molecular formula C17H13ClN4O B7758954 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-2H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-2H-pyrrol-3-one

Cat. No.: B7758954
M. Wt: 324.8 g/mol
InChI Key: GGVYMHLPNKLJAH-UHFFFAOYSA-N
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Description

“5-amino-4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-2H-pyrrol-3-one” is a complex organic compound that features a benzimidazole ring, a chlorophenyl group, and a pyrrolone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of the chlorophenyl group: This step might involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with an appropriate nucleophile.

    Construction of the pyrrolone ring: This could be done through cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the amino group or the benzimidazole ring.

    Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions but might include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential as therapeutic agents, including antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In industry, it might find applications in the development of new materials or as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Binding to specific molecular targets: Such as enzymes or receptors.

    Modulating biochemical pathways: By inhibiting or activating specific enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their broad spectrum of biological activities.

    Chlorophenyl compounds: Often studied for their pharmacological properties.

    Pyrrolone derivatives: Investigated for their potential therapeutic effects.

Uniqueness

The uniqueness of “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-2H-pyrrol-3-one” lies in its specific combination of functional groups, which might confer unique biological or chemical properties not found in other compounds.

Properties

IUPAC Name

5-amino-4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O/c18-10-5-7-11(8-6-10)22-9-14(23)15(16(22)19)17-20-12-3-1-2-4-13(12)21-17/h1-8H,9,19H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVYMHLPNKLJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1C2=CC=C(C=C2)Cl)N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1C2=CC=C(C=C2)Cl)N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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